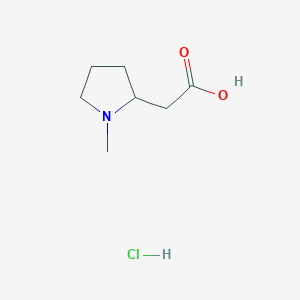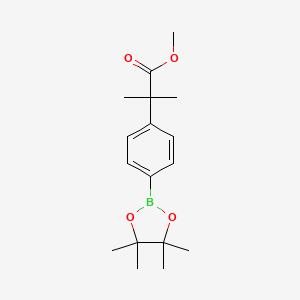
(1-甲基-2-吡咯烷基)乙酸盐酸盐
描述
(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride (MPAH) is a synthetic organic compound, commonly referred to as MPAH, that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments and future directions. This article will provide a comprehensive overview of MPAH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
科学研究应用
热解和化学分析
- 热解/GC/MS 分析:该化合物已使用热解/GC/MS 研究相关化合物的初级和次级热解产物。这种类型的分析对于了解热分解和各种热解产物的形成至关重要,这在食品化学和材料科学中具有影响 (Huyghues-Despointes、Yaylayan 和 Keyhani,1994 年)。
合成和化学性质
通过加氢合成:已经探索了通过加氢技术合成相关化合物,包括 2-吡咯烷基乙酸。这项研究有助于更广泛地了解合成复杂有机化合物及其衍生物,以便在医学和化学研究中应用 (Tsui 和 Wood,1979 年)。
与金属离子的配合物:已经对类似化合物与金属离子(如 Zn(II)、Cd(II) 和 Pt(II))的相互作用进行了研究。这些发现对于药物开发和理解生物化学中的分子相互作用非常重要 (Dendrinou-Samara 等人,1998 年)。
三组分缩合:已经开发出一种合成吡咯酮(可能包括 1-甲基-2-吡咯烷基)乙酸盐酸盐衍生物)的方法。该方法对于合成用于药物研究的化合物的平行合成至关重要 (Ryabukhin 等人,2012 年)。
教育应用
- 化学教育:该化合物的性质和反应已用于教育背景中,特别是在课堂化学演示中,以增强对弱酸和相关概念的理解 (Baddock 和 Bucat,2008 年)。
光谱学和材料科学
- 荧光和吸收光谱:对与 1-甲基-2-吡咯烷基)乙酸盐酸盐结构相似的化合物的荧光和吸收光谱的研究有助于我们了解这些化合物在材料科学和传感器技术中的潜在应用 (Grummt 等人,2007 年)。
属性
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(8)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJRXPNTXVRMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1400287.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)

![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B1400293.png)



![Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-](/img/structure/B1400297.png)
![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)
